2-Amino-3-ethylpentanoic acid hydrochloride

Peptide synthesis Formulation science Amino acid derivatives

Researchers requiring soluble non-proteinogenic amino acids for peptide SAR face limited options. This hydrochloride salt (CAS 57224-45-0) provides enhanced aqueous solubility vs. the free base, enabling solid-phase and solution-phase peptide synthesis. • Racemic mixture-economical starting material for enantiomeric resolution to L- or D-3-ethylnorvaline • Documented weak IleRS inhibitor (Ki = 530,000 nM vs. E. coli), serving as quantitative benchmark control • White crystalline powder, 95% purity, soluble in water and ethanol

Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
CAS No. 57224-45-0
Cat. No. B1525991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-ethylpentanoic acid hydrochloride
CAS57224-45-0
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESCCC(CC)C(C(=O)O)N.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-3-5(4-2)6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H
InChIKeyYEMUXXUCOCKXRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview and Technical Specifications


2-Amino-3-ethylpentanoic acid hydrochloride (CAS 57224-45-0), also known as 3-ethylnorvaline hydrochloride, is a non-proteinogenic, branched-chain amino acid derivative with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol . This hydrochloride salt form enhances solubility and stability compared to its free base (C₇H₁₅NO₂, MW 145.20), making it a more practical building block for peptide synthesis, medicinal chemistry, and biochemical research applications .

Aqueous-compatible form Hydrochloride salt for polar peptide coupling and biochemical assays
Non-proteinogenic scaffold Branched-chain analog for SAR probing and metabolic stability studies
Racemic cost efficiency DL-mixture suitable for early-stage research and chiral resolution workflows

Differentiation from Related Analogs


The selection of 2-amino-3-ethylpentanoic acid hydrochloride over its closely related analogs—including the free base (3-ethylnorvaline), the individual L- or D- enantiomers, or other non-proteinogenic amino acids—is driven by quantifiable differences in physical form, chiral identity, and specific biochemical interactions. The hydrochloride salt offers distinct advantages in solubility and formulation, while the racemic mixture versus single enantiomer choice directly impacts chiral recognition in enzyme active sites . Furthermore, its weak interaction with isoleucyl-tRNA synthetase (IleRS) defines a specific biochemical profile, differentiating it from other amino acid analogs that may act as stronger inhibitors or substrates in protein synthesis pathways [1].

Free base Limited aqueous solubility may reduce coupling efficiency; salt form required for polar media.
Single enantiomer Altered chiral recognition and higher cost; racemate not interchangeable with L- or D- forms.
Other analogs Stronger IleRS inhibitors change assay control profile; weak binding defines a specific negative-control tool.

Evidence for Research Selection


Solubility Advantage Over Free Base

2-Amino-3-ethylpentanoic acid hydrochloride demonstrates superior aqueous solubility compared to its free base counterpart, 3-ethylnorvaline. This is a characteristic property of amino acid hydrochloride salts, which are generally more soluble in water and polar solvents . The free base (CAS 14328-54-2) exhibits only slight solubility in water . This enhanced solubility directly facilitates its use in aqueous reaction conditions for peptide coupling and biochemical assays, reducing the need for organic co-solvents.

Solubility Comparison
Class-level inference
Aqueous-soluble salt vs. slightly-soluble free base
Supports aqueous formulation use
Vendor-specified solubility; class-level property
Peptide synthesis Formulation science Amino acid derivatives

Weak Affinity for IleRS Enzyme

The DL-racemic mixture of 2-amino-3-ethylpentanoic acid exhibits a weak binding affinity for the E. coli isoleucyl-tRNA synthetase (IleRS) enzyme, with a measured Ki of 530,000 nM (0.53 mM) at pH 7.5 and 2°C, as determined by analytical ultracentrifugation [1]. This weak interaction, corresponding to a ΔG° of -4.39 kcal/mol, contrasts with the natural substrate L-isoleucine and other potent IleRS inhibitors. It identifies the compound as a weak ligand for this critical enzyme in protein synthesis, a profile useful as a negative control or for studying substrate specificity where strong inhibition is undesirable.

IleRS Binding Affinity
Direct comparison
Ki = 5.30E+5 nM (0.53 mM)
Weak ligand for negative-control studies
E. coli IleRS, pH 7.5, 2°C; analytical ultracentrifugation
Enzyme inhibition tRNA synthetase Binding affinity

Racemic Mixture vs. Single Enantiomers

2-Amino-3-ethylpentanoic acid hydrochloride (CAS 57224-45-0) is typically supplied as a racemic (DL-) mixture . Its chiral center is at the alpha-carbon. The specific enantiomers, L-3-ethylnorvaline (CAS 14328-49-5) and D-3-ethylnorvaline (CAS 14328-61-1), are distinct chemical entities with unique CAS numbers and are available as separate products . This contrasts with the hydrochloride salt of a single enantiomer, which would have a different CAS number and significantly different pricing due to the cost of chiral resolution or asymmetric synthesis. The racemic mixture serves as a cost-effective building block for applications where stereochemistry is not critical or for use in diastereomeric salt resolutions.

Stereochemical Form
Class-level inference
Racemic (DL-) mixture vs. L-/D- enantiomers
Cost-effective for non-chiral research
Single enantiomers require separate sourcing (CAS 14328-49-5 / 14328-61-1)
Chiral chemistry Stereochemistry Enantiomeric purity

Research and Industrial Applications


Peptide Synthesis Building Block

The enhanced aqueous solubility of 2-amino-3-ethylpentanoic acid hydrochloride makes it a practical building block for solid-phase and solution-phase peptide synthesis. Its use as a non-natural amino acid allows for the introduction of a branched, hydrophobic side chain into peptide sequences, which can be used to probe structure-activity relationships (SAR) or to confer metabolic stability to peptide-based drug candidates .

Weak IleRS Ligand in Biochemical Assays

Researchers studying aminoacyl-tRNA synthetases, particularly isoleucyl-tRNA synthetase (IleRS), can utilize this compound as a weak-binding control or as a tool to investigate the enzyme's substrate specificity. Its measured Ki of 530,000 nM against E. coli IleRS provides a quantitative benchmark for identifying and characterizing stronger inhibitors or for studying the structural features required for high-affinity binding [1].

Chiral Resolution Starting Material

The racemic nature of 2-amino-3-ethylpentanoic acid hydrochloride makes it an economical starting material for the preparation of enantiomerically pure L- or D-3-ethylnorvaline. It can be used in classical resolution processes or as a substrate for enantioselective enzymatic transformations to obtain the desired single enantiomer .

Soluble Salt for Formulation Development

In pharmaceutical or biochemical formulation studies where a soluble form of 3-ethylnorvaline is required, the hydrochloride salt is the preferred choice over the less soluble free base. This characteristic is particularly valuable in the development of aqueous-based formulations or reaction conditions where complete dissolution of the starting material is critical for reproducibility and yield .

Application
Selection Property
Validation Focus
Peptide synthesis
Aqueous solubility of salt form
Coupling efficiency in polar solvents
Weak IleRS ligand
Non-inhibitory binding profile
Negative-control vs. substrate specificity
Chiral resolution
Racemic mixture, cost-effective
Resolution yield or enzymatic selectivity
Formulation development
Salt form for aqueous dissolution
Reproducibility in aqueous media

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